Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The imidazo[1,2-a]pyridine core is a fused bicyclic structure that combines a pyridine ring with an imidazole ring, making it a valuable framework for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction is often carried out under basic conditions using sodium hydroxide (NaOH) as a catalyst. The reaction proceeds through a cycloisomerization mechanism, leading to the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridine derivatives often involve metal-catalyzed coupling reactions. Common catalysts include copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd). These methods are efficient but may require undesirable solvents and high temperatures .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridines, and various substituted derivatives .
Scientific Research Applications
Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxylate: Similar in structure but differs in the position of the carboxylate group.
2-Methylimidazo[1,2-a]pyridine: Lacks the amino group and carboxylate ester.
6-Bromoimidazo[1,2-a]pyridine: Contains a bromine atom instead of an amino group.
Uniqueness
Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its amino group and carboxylate ester make it a versatile intermediate for further functionalization .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-5-12-4-6(10)2-3-8(12)11-7/h2-5H,10H2,1H3 |
InChI Key |
FYQVWZVPIRPITG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=CC2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.